Anisodine hydrobromide
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Overview
Description
Anisodine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the treatment of various cerebrovascular and eye diseases due to its significant vasoactive properties and ability to improve microcirculation . This compound has been utilized in traditional Chinese medicine for over a decade, particularly for its efficacy in treating ischemic stroke .
Mechanism of Action
Target of Action
Anisodine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, this compound has been found to interact predominantly with the M4 subtype of mAChRs .
Mode of Action
This compound acts as an anti-cholinergic agent . It competes with acetylcholine for binding to the M cholinergic receptor, preventing acetylcholine from binding and thus blocking nerve impulse transmission . This interference disrupts the physiological function based on cholinergic neurotransmission .
Biochemical Pathways
This compound alleviates oxidative stress caused by hypoxia/reoxygenation (H/R) conditions in human cerebral microvascular endothelial cells . It regulates the production of nitric oxide (NO) and reactive oxygen species (ROS), and the Hypoxia-inducible transcription factor 1α (HIF-1α) pathway via regulation of mAChRs .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects directly within the central nervous system . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been found to have significant effects in the treatment of acute ischemic stroke (AIS) and ischemic ophthalmopathy . In AIS, it significantly reduces the National Institutes of Health Stroke Scale and the relative time to peak, while increasing the Barthel Index, relative cerebral blood volume, and clinical efficacy . In ischemic ophthalmopathy, it has shown good effects, especially superior to traditional therapies for ischemic lesions of the optic nerve .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, under H/R conditions, it has been found to alleviate oxidative stress in human cerebral microvascular endothelial cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anisodine hydrobromide involves the extraction of anisodine from the root of Anisodus tanguticus, followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:
Extraction: Anisodine is extracted from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified through processes like crystallization or chromatography.
Conversion to Hydrobromide: Anisodine is reacted with hydrobromic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultramicropulverization and dripping pill preparation. These methods enhance the disintegration and dissolution speed of the final product, improving its therapeutic efficacy and stability .
Chemical Reactions Analysis
Anisodine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative metabolites, which may have different pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce derivatives with modified pharmacological effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anisodine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Medicine: Clinically, this compound is used to treat ischemic stroke, migraine, retinal vascular spasm, and other cerebrovascular and eye diseases
Comparison with Similar Compounds
Anisodine hydrobromide is often compared with other tropane alkaloids, such as atropine and scopolamine. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its lower toxicity and specific efficacy in treating cerebrovascular and eye diseases . Other similar compounds include:
Atropine: Used primarily as a mydriatic and antispasmodic agent.
Scopolamine: Known for its use in motion sickness and postoperative nausea.
Hyoscyamine: Utilized for its antispasmodic and analgesic properties.
This compound’s distinct therapeutic profile and lower toxicity make it a valuable compound in both clinical and research settings .
Properties
CAS No. |
76822-34-9 |
---|---|
Molecular Formula |
C17H22BrNO5 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |
InChI Key |
GJPDCORRBGIJOP-KCVSNGDFSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
52646-92-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anisodine anisodine hydrobromide anisodine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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